Docosahexenoic acid

Immunology Inflammation Cytokine profiling

Docosahexaenoic acid (DHA; 22:6n-3) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) that constitutes the most abundant omega-3 fatty acid in the mammalian brain and retina. Unlike its major in-class analog eicosapentaenoic acid (EPA; 20:5n-3), DHA is selectively enriched in neuronal membranes and serves as the exclusive precursor for three distinct families of specialized pro-resolving mediators (SPMs): D-series resolvins, protectins (including neuroprotectin D1), and maresins.

Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
Cat. No. B7979709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosahexenoic acid
Molecular FormulaC22H32O2
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O
InChIInChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h10-21H,2-9H2,1H3,(H,23,24)
InChIKeyDVSZKTAMJJTWFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosahexaenoic Acid (DHA) for Scientific and Industrial Procurement: Core Characteristics and Differentiated Evidence


Docosahexaenoic acid (DHA; 22:6n-3) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) that constitutes the most abundant omega-3 fatty acid in the mammalian brain and retina [1]. Unlike its major in-class analog eicosapentaenoic acid (EPA; 20:5n-3), DHA is selectively enriched in neuronal membranes and serves as the exclusive precursor for three distinct families of specialized pro-resolving mediators (SPMs): D-series resolvins, protectins (including neuroprotectin D1), and maresins [2]. DHA is an essential fatty acid in humans with limited endogenous synthesis from α-linolenic acid (ALA), necessitating dietary or supplemental intake [3]. For scientific and industrial users, selection between DHA and closely related omega-3 PUFAs (EPA, ALA, DPA) requires quantitative differentiation across efficacy, potency, and mechanism, as these compounds are not functionally interchangeable despite shared structural features.

SPM Precursor
Exclusive precursor for D-series resolvins, protectins, and maresins
Neuronal Enrichment
Selectively enriched in neuronal membranes; brain bioavailability studies
Cytokine Profile
Broad-spectrum cytokine modulation distinct from EPA in head-to-head evidence

Why DHA Cannot Be Interchanged with EPA, ALA, or Other In-Class Omega-3 Analogs in Research and Formulation


Substitution of DHA with other omega-3 PUFAs such as EPA or ALA is scientifically unsound due to documented differential effects across multiple biological systems. Head-to-head studies demonstrate that DHA and EPA exert distinct, and sometimes opposing, effects on cytokine production, gene expression, lipid metabolism, cardiovascular parameters, and immune cell function [1][2]. For instance, DHA inhibits a broad range of pro- and anti-inflammatory cytokines while EPA selectively preserves anti-inflammatory IL-10 [1]; DHA increases LDL cholesterol and particle size whereas EPA does not significantly alter LDL [2]; and DHA is the exclusive precursor to neuroprotectin D1 and D-series resolvins, mediators not produced from EPA [3]. The plant-derived precursor ALA fails to recapitulate DHA's cardioprotective effects in pressure-overload models [4]. For procurement decisions in pharmaceutical development, nutritional research, or specialized lipid mediator studies, these quantifiable differences mandate compound-specific selection rather than generic omega-3 sourcing.

!
Cytokine modulation profile differs significantly: DHA broadly suppresses pro- and anti-inflammatory cytokines, while EPA selectively preserves IL-10
!
Hemodynamic endpoints diverge: DHA may reduce heart rate, whereas EPA may increase it; diastolic BP lowering unique to DHA
!
Plant-derived ALA does not recapitulate DHA+EPA cardioprotective remodeling effects in pressure-overload models

Quantitative Differentiation of DHA Against EPA and ALA: A Procurement-Focused Evidence Guide


DHA vs. EPA in Human Monocyte Cytokine Suppression: Broad-Spectrum Anti-Inflammatory Potency

In a randomized, double-blind, crossover trial of 21 subjects with chronic inflammation (CRP > 2 µg/mL) supplemented with pure DHA or EPA (3 g/day each for 10 weeks), DHA produced significantly greater suppression of lipopolysaccharide (LPS)-induced pro-inflammatory gene expression in blood monocytes compared to EPA. DHA reduced TNFA expression by -45% (P < 0.001) and IL6 by -51% (P < 0.05) relative to control, whereas EPA reduced only TNFA by -20% (P < 0.03) with no significant effect on IL6 [1]. DHA also uniquely suppressed anti-inflammatory IL10 expression (-33%, P < 0.02) and secretion (-47%, P < 0.05), while EPA preserved IL-10 (+14% serum increase, P < 0.05).

Monocyte cytokine suppression
Head-to-head
DHA: TNFA -45%, IL6 -51%, IL-10 -33% vs EPA: TNFA -20%, IL6 ns, IL-10 preserved
Supports broad-spectrum cytokine modulation endpoint context
Chronic inflammation subjects; LPS-stimulated monocytes; P
Lipid modification
Head-to-head
DHA: TG −0.20 mmol/L, HDL +4.49 mg/dL vs EPA: no significant TG/HDL change
Supports lipid-modifying endpoint context
Meta-analysis of RCTs; confirmatory trial n=44; P
Hemodynamic response
Head-to-head
DHA: diastolic BP −3.4 mmHg, HR −2.2 bpm vs EPA: HR +1.9 to +4.2 bpm
Supports hemodynamic endpoint context
Crossover design, healthy subjects; P=0.002–0.05
Platelet mechanism
Method context
DHA directly reduces ADP-induced aggregation via membrane-level action; EPA acts through thromboxane competition and does not affect ADP pathway
Supports distinct anti-platelet mechanism interpretation
Ex vivo human platelet assay; collagen/ADP stimuli
Macrophage NF-κB
Head-to-head
DHA (25 µM): greater IL-1β/IL-6 suppression, ↓p65, ↑IκBα vs EPA: weaker effect, NF-κB ns
Supports macrophage NF-κB pathway modulation context
THP-1 macrophages; P
Cardiac remodeling
Class-level
Preformed DHA+EPA prevented LV enlargement; ALA ineffective; adiponectin correlation r = −0.78
Supports cardiac remodeling model endpoint context
Rat pressure-overload model; class-level inference
Immunology Inflammation Cytokine profiling

DHA vs. EPA in Triglyceride Lowering and HDL-Cholesterol Elevation: Superior Lipid-Modifying Efficacy

A systematic review and meta-analysis of randomized controlled trials comparing ≥2 g/day of near-pure EPA versus DHA found that DHA produces a greater triglyceride (TG)-lowering effect than EPA in direct comparison studies [1]. DHA increased HDL cholesterol by 4.49 mg/dL (95% CI, 3.50–5.48) relative to placebo, whereas EPA did not significantly elevate HDL [1]. A subsequent randomized controlled trial confirmed that DHA supplementation reduced blood triglycerides from 0.85 ± 0.05 mmol/L to 0.65 ± 0.03 mmol/L (P < 0.01), with no significant change observed with EPA supplementation [2].

Lipid modification
Head-to-head
DHA: TG −0.20 mmol/L, HDL +4.49 mg/dL vs EPA: no significant TG/HDL change
Supports lipid-modifying endpoint context
Meta-analysis of RCTs; confirmatory trial n=44; P
Hemodynamic response
Head-to-head
DHA: diastolic BP −3.4 mmHg, HR −2.2 bpm vs EPA: HR +1.9 to +4.2 bpm
Supports hemodynamic endpoint context
Crossover design, healthy subjects; P=0.002–0.05
Platelet mechanism
Method context
DHA directly reduces ADP-induced aggregation via membrane-level action; EPA acts through thromboxane competition and does not affect ADP pathway
Supports distinct anti-platelet mechanism interpretation
Ex vivo human platelet assay; collagen/ADP stimuli
Macrophage NF-κB
Head-to-head
DHA (25 µM): greater IL-1β/IL-6 suppression, ↓p65, ↑IκBα vs EPA: weaker effect, NF-κB ns
Supports macrophage NF-κB pathway modulation context
THP-1 macrophages; P
Cardiac remodeling
Class-level
Preformed DHA+EPA prevented LV enlargement; ALA ineffective; adiponectin correlation r = −0.78
Supports cardiac remodeling model endpoint context
Rat pressure-overload model; class-level inference
Cardiovascular disease Lipid metabolism Dyslipidemia

DHA vs. EPA in Blood Pressure and Heart Rate Reduction: Greater Hemodynamic Benefit

In a head-to-head clinical study of healthy men and women, DHA supplementation reduced diastolic blood pressure significantly more than EPA. Reductions in diastolic BP were greater following DHA (-3.4 mmHg; 95% CI: -1.3, -5.6; P = 0.002) compared to EPA [1]. Additionally, EPA increased heart rate compared to DHA by 4.2 beats/min (95% CI: -0.009, 8.4; P = 0.05). An earlier study similarly reported that DHA decreased mean heart rate by 2.2 beats/min (P = 0.006 vs. control), while EPA increased heart rate by 1.9 beats/min (P = 0.04 vs. control) [2].

Hemodynamic response
Head-to-head
DHA: diastolic BP −3.4 mmHg, HR −2.2 bpm vs EPA: HR +1.9 to +4.2 bpm
Supports hemodynamic endpoint context
Crossover design, healthy subjects; P=0.002–0.05
Cardiovascular physiology Hypertension Hemodynamics

DHA vs. EPA in Platelet Aggregation Inhibition: Distinct Mechanism via Direct Membrane Action

A short-term human study comparing purified EPA and DHA (referred to as DCHA) found that both fatty acids reduced platelet aggregation in response to collagen. However, only DHA significantly reduced aggregation in response to ADP stimulation [1]. Mechanistic in vitro studies indicate that EPA inhibits platelet aggregation by competing with arachidonic acid for thromboxane A2 metabolism, whereas DHA acts directly at the membrane level independent of thromboxane pathway competition [2]. This differential mechanism suggests DHA may provide antithrombotic effects through a distinct pharmacological target.

Platelet mechanism
Method context
DHA directly reduces ADP-induced aggregation via membrane-level action; EPA acts through thromboxane competition and does not affect ADP pathway
Supports distinct anti-platelet mechanism interpretation
Ex vivo human platelet assay; collagen/ADP stimuli
Thrombosis Platelet biology Hemostasis

DHA vs. EPA in THP-1 Macrophage Cytokine Suppression: Significantly Greater Anti-Inflammatory Potency at Lower Doses

In human THP-1 monocyte-derived macrophages stimulated with LPS, pretreatment with 100 µM EPA and DHA both significantly decreased TNF-α, IL-1β, and IL-6 production compared to control cells (P < 0.02). However, in all cases, the effect of DHA was significantly more potent than that of EPA (P < 0.01) [1]. Furthermore, at a lower concentration of 25 µM, DHA exerted a greater inhibitory effect than EPA on macrophage IL-1β (P < 0.01 and P < 0.04) and IL-6 (P < 0.003 and P < 0.003) production following 0.01 and 0.1 µg/mL LPS stimulation. DHA also significantly decreased nuclear p65 expression (P ≤ 0.05) and increased cytoplasmic IκBα expression (P ≤ 0.05), whereas similar trends with EPA were not significant [1].

Macrophage NF-κB
Head-to-head
DHA (25 µM): greater IL-1β/IL-6 suppression, ↓p65, ↑IκBα vs EPA: weaker effect, NF-κB ns
Supports macrophage NF-κB pathway modulation context
THP-1 macrophages; P
Cardiac remodeling
Class-level
Preformed DHA+EPA prevented LV enlargement; ALA ineffective; adiponectin correlation r = −0.78
Supports cardiac remodeling model endpoint context
Rat pressure-overload model; class-level inference
Macrophage biology Innate immunity NF-κB signaling

DHA vs. ALA (Plant-Derived Precursor) in Cardiac Remodeling Prevention: Essential Superiority of Preformed DHA

In a rat model of pressure overload-induced cardiac dysfunction (aortic banding), dietary supplementation with EPA+DHA (fish oil) dose-dependently increased EPA and DHA in cardiac membrane phospholipids, decreased arachidonic acid, and prevented the increase in left ventricular end-diastolic and -systolic volumes. The prevention of LV chamber enlargement strongly correlated with increased plasma adiponectin (r = -0.78) [1]. In contrast, supplementation with equivalent doses of α-linolenic acid (ALA; 0.7%, 2.3%, or 7% of energy intake) had little effect on LV remodeling and dysfunction [1].

Cardiac remodeling
Class-level
Preformed DHA+EPA prevented LV enlargement; ALA ineffective; adiponectin correlation r = −0.78
Supports cardiac remodeling model endpoint context
Rat pressure-overload model; class-level inference
Heart failure Cardiac remodeling Nutritional biochemistry

Optimal Research and Industrial Application Scenarios for DHA Based on Quantitative Differentiation Evidence


Inflammation Resolution Research Requiring Specialized Pro-Resolving Mediator (SPM) Precursors

DHA is the exclusive precursor for three distinct families of specialized pro-resolving mediators: D-series resolvins (RvD1-RvD6), protectins (including neuroprotectin D1), and maresins (MaR1, MaR2), which act at picogram-to-nanogram potencies [1]. In contrast, EPA is the precursor only for E-series resolvins. For studies investigating the resolution phase of inflammation, neuroprotection, or tissue regeneration, DHA is the mandatory starting material. Perioperative DHA treatment (500 μg IV) in a mouse bone fracture model delayed the development of post-operative pain and increased RvD1 levels in serum and spinal cord, demonstrating the translational relevance of DHA-derived SPMs [2]. Researchers studying SPM biosynthesis, receptor pharmacology (e.g., GPR32, ALX/FPR2, ChemR23), or resolution pharmacology must procure DHA rather than EPA or mixed fish oils.

Cardiovascular Risk Factor Modification Targeting Triglycerides, HDL, and Blood Pressure

Based on systematic review and head-to-head trial evidence, DHA is the preferred omega-3 fatty acid for applications requiring maximal triglyceride reduction (0.20 mmol/L absolute reduction; P < 0.01) [1], HDL cholesterol elevation (+4.49 mg/dL vs. placebo) [2], and diastolic blood pressure lowering (-3.4 mmHg; P = 0.002) [3]. DHA also reduces heart rate (-2.2 beats/min), whereas EPA increases heart rate (+1.9 to +4.2 beats/min) [3][4]. For clinical trial design, nutraceutical formulation, or mechanistic studies focused on these specific hemodynamic and lipid endpoints, pure DHA provides quantifiably superior outcomes compared to EPA or mixed omega-3 preparations. However, procurement should note that DHA increases LDL cholesterol (+7%, P < 0.02) while increasing LDL particle size, a factor to consider based on target population [5].

Immunology Studies Requiring Broad-Spectrum Cytokine Modulation

For investigations of innate immune function, chronic inflammation, or cytokine network analysis, DHA's broad suppression of both pro- and anti-inflammatory cytokines contrasts with EPA's more selective profile. In human subjects with chronic inflammation, DHA reduced LPS-induced monocyte expression of TNFA by 45% (P < 0.001), IL6 by 51% (P < 0.05), MCP1 by 28% (P < 0.04), and IL10 by 33% (P < 0.02) [1]. In THP-1 macrophages, DHA was significantly more potent than EPA at suppressing TNF-α, IL-1β, and IL-6 at all tested concentrations (P < 0.01) [2]. Researchers studying NF-κB signaling, inflammasome activation, or macrophage polarization should select DHA when broad-spectrum cytokine suppression is the desired experimental intervention. Conversely, researchers seeking to preserve IL-10 while suppressing TNF-α should select EPA.

Neuroscience and Brain Bioavailability Studies Leveraging Formulation-Enhanced Delivery

DHA is quantitatively the most important omega-3 PUFA in the brain, yet its therapeutic potential is limited by poor bioavailability and non-specific distribution [1]. Recent research demonstrates that formulating DHA as lysophosphatidylcholine (LPC-DHA) can markedly increase cerebral availability, leading to significant improvements in spatial learning and memory in animal models [2]. This contrasts with traditional free fatty acid or ethyl ester formulations. For neuroscientists studying neuroinflammation, synaptic plasticity, blood-brain barrier transport, or neurodegenerative disease models, DHA is the essential omega-3 due to its unique brain enrichment and its role in the CREB-BDNF neurotrophic pathway [1]. Researchers developing brain-targeted DHA formulations or studying ApoE genotype interactions should procure high-purity DHA for chemical derivatization into LPC-DHA or other brain-penetrant prodrugs.

Application
Selection Property
Validation Focus
SPM biosynthesis & resolution pharmacology studies
Exclusive precursor to D-series resolvins, protectins, maresins
SPM pathway and receptor endpoint analysis
Cardiovascular endpoint research
Differential lipid/hemodynamic modulation vs. EPA
TG reduction, HDL elevation, BP/HR endpoint context
Innate immunity & cytokine network studies
Broad-spectrum cytokine suppression profile
NF-κB, inflammasome, macrophage polarization endpoints
Brain bioavailability & neurotrophic pathway studies
Neuronal membrane enrichment; LPC-DHA formulation context
Brain delivery and CREB-BDNF pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Docosahexenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.